molecular formula C22H22N4O4 B2664680 1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide CAS No. 941904-00-3

1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2664680
CAS No.: 941904-00-3
M. Wt: 406.442
InChI Key: RCTUBIDWXYAQKB-UHFFFAOYSA-N
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Description

The compound “1-(4-Cyano-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide” is a chemical compound. It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is often used in the synthesis of these compounds . A series of new hybrid molecules containing fragments of anestesin and 4- (2-furyl)-1,4-dihydronicotinonitrile have been obtained starting from diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural .

Scientific Research Applications

Neuroinflammation Imaging

  • PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) has been identified as a significant application in the context of neuroinflammation. A specific compound, [11C]CPPC, a PET radiotracer, has been developed for noninvasive imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This development is crucial for understanding neuroinflammation's role in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The ability to measure microglial activity specifically and noninvasively could greatly enhance the study of neuroinflammation (Horti et al., 2019).

Antimicrobial Activities

  • The synthesis and evaluation of azole derivatives, starting from furan-2-carbohydrazide, have been explored for their antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, indicating their potential use in combating infections (Başoğlu et al., 2013).

Antiprotozoal Agents

  • Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activities. These compounds showed strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

Future Directions

The future directions for this compound could involve the development of highly efficient and safe drugs for pain reduction, as the pain syndrome is among the most frequent ones in the clinical practice . The use of hybrid bioactive molecules allows combined therapy of the multifactor diseases with a single drug .

Properties

IUPAC Name

1-[4-cyano-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-4-2-3-5-18(14)28-13-16-6-7-19(29-16)21-25-17(12-23)22(30-21)26-10-8-15(9-11-26)20(24)27/h2-7,15H,8-11,13H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTUBIDWXYAQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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